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Compound of Interest

Compound Name: PU139

Cat. No.: B1678330

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pan-histone acetyltransferase (HAT)
inhibitor, PU139, with other notable pan-HAT inhibitors. The information presented is supported
by experimental data to assist researchers in making informed decisions for their studies.

Introduction to Pan-HAT Inhibitors

Histone acetyltransferases (HATSs) are a family of enzymes that play a crucial role in epigenetic
regulation. By catalyzing the transfer of an acetyl group to lysine residues on histone and non-
histone proteins, HATs influence chromatin structure and gene expression. Dysregulation of
HAT activity is implicated in various diseases, including cancer, making them a compelling
target for therapeutic intervention. Pan-HAT inhibitors, which target multiple HAT enzymes, are
valuable tools for studying the broad effects of histone acetylation and for developing novel
therapeutic strategies.

PU139 is a potent pan-HAT inhibitor that has demonstrated significant activity against several
members of the HAT family, including Gen5, p300/CBP-associated factor (PCAF), CREB-
binding protein (CBP), and p300.[1][2] This guide compares the in vitro potency of PU139 with
other well-characterized pan-HAT inhibitors.

Quantitative Comparison of Pan-HAT Inhibitors
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The following table summarizes the half-maximal inhibitory concentration (IC50) values of
PU139 and other prominent pan-HAT inhibitors against various HAT enzymes. Lower IC50
values indicate greater potency.

Inhibitor Gcen5 (UM) PCAF (uM) p300 (pM) CBP (uM) Tip60 (pM)
PU139 8.39[1][2] 9.74[1][2] 5.35[1][2] 2.49[1][2]

Anacardic

Acid ~5[3] ~8.5[3] - Inhibits
C646 - - 1.6

Garcinol - 5 7

Curcumin - - 25

NU9056 - - - ] 5

Note: A hyphen (-) indicates that data was not readily available in the searched sources.

Signaling Pathway: p300/CBP-Mediated
Transcriptional Activation

The diagram below illustrates the central role of the highly homologous histone
acetyltransferases p300 and CBP in gene transcription. These enzymes act as transcriptional
co-activators, bridging sequence-specific transcription factors to the basal transcription
machinery. Their intrinsic HAT activity leads to the acetylation of histones, which remodels
chromatin into a more relaxed state, making it accessible for transcription. Furthermore,
p300/CBP can acetylate non-histone proteins, including transcription factors, thereby
modulating their activity.

Caption: p300/CBP-mediated transcriptional activation pathway.
Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Activity Assay
(Colorimetric)

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1678330?utm_src=pdf-body
https://www.3hbiomedical.com/pub_docs/files/8668.pdf
https://epigenie.com/products/histone-acetyltransferase-activity-assay-kit-colorimetric/
https://www.3hbiomedical.com/pub_docs/files/8668.pdf
https://epigenie.com/products/histone-acetyltransferase-activity-assay-kit-colorimetric/
https://www.3hbiomedical.com/pub_docs/files/8668.pdf
https://epigenie.com/products/histone-acetyltransferase-activity-assay-kit-colorimetric/
https://www.3hbiomedical.com/pub_docs/files/8668.pdf
https://epigenie.com/products/histone-acetyltransferase-activity-assay-kit-colorimetric/
https://www.epigentek.com/catalog/epiquik-hat-activityinhibition-assay-kit-p-951.html
https://www.epigentek.com/catalog/epiquik-hat-activityinhibition-assay-kit-p-951.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

This non-radioactive assay measures HAT activity by detecting the release of Coenzyme A

(CoA) during the acetylation reaction.

Materials:

HAT Assay Buffer

HAT Substrate | (Histone Peptide)

HAT Substrate Il (Acetyl-CoA)

NADH Generating Enzyme

Nuclear Extract (Positive Control) or purified HAT enzyme

WST-1 (water-soluble tetrazolium salt)

96-well microplate

Microplate reader capable of measuring absorbance at 440 nm

Procedure:

Sample Preparation: Prepare nuclear extracts from cells or tissues, or use purified HAT
enzyme. The final protein concentration will need to be optimized for the specific enzyme
and substrate.

Reaction Setup: In a 96-well plate, add the following to each well:

[¢]

Test sample (e.g., nuclear extract or purified HAT)

[¢]

HAT Assay Buffer

HAT Substrate |

[e]

HAT Substrate Il

o

Initiate Reaction: Add the NADH Generating Enzyme and WST-1 solution to each well to
start the reaction.
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 Incubation: Incubate the plate at 37°C for a period of 1 to 4 hours, monitoring for color
development.

o Measurement: Read the absorbance at 440 nm using a microplate reader. The absorbance
is directly proportional to the HAT activity.

« Inhibitor Screening: To test the inhibitory effect of compounds like PU139, pre-incubate the
HAT enzyme with varying concentrations of the inhibitor before adding the substrates.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:

e Cells of interest

o 96-well cell culture plates

o Complete cell culture medium

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

o DMSO (Dimethyl sulfoxide)
» Microplate reader capable of measuring absorbance at 570 nm
Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of the HAT inhibitor (e.g.,
PU139) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24,
48, or 72 hours).
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o MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4
hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan
crystals.

e Formazan Solubilization: Carefully remove the medium and add DMSO to each well to
dissolve the formazan crystals.

o Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance
is proportional to the number of viable cells.

Western Blot for Histone Acetylation

This technique is used to detect changes in the acetylation levels of specific histone residues.
Materials:

» Treated and untreated cells

o Lysis buffer

o Protein assay kit (e.g., BCA)

o SDS-PAGE gels

e Transfer apparatus and membranes (e.g., PVDF)

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

o Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

o Protein Extraction: Lyse the cells and quantify the protein concentration.
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SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel
electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the
specific acetylated histone mark overnight at 4°C. A parallel blot should be incubated with an
antibody against the total histone as a loading control.

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated
secondary antibody for 1 hour at room temperature.

Detection: After further washing, add a chemiluminescent substrate and visualize the protein
bands using an imaging system.

Analysis: Quantify the band intensities and normalize the acetylated histone signal to the
total histone signal to determine the relative change in acetylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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